

physicochemical properties of 1,2-Dibromo-5-chloro-3-fluorobenzene

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Compound of Interest

Compound Name: 1,2-Dibromo-5-chloro-3-fluorobenzene

Cat. No.: B1585649

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An In-Depth Technical Guide to the Physicochemical Properties of **1,2-Dibromo-5-chloro-3-fluorobenzene**

Introduction

1,2-Dibromo-5-chloro-3-fluorobenzene is a polyhalogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic arrangement of bromine, chlorine, and fluorine substituents on the benzene ring imparts unique reactivity, enabling chemists to perform selective and sequential cross-coupling reactions. This specificity makes it a crucial intermediate in the development of complex organic molecules, particularly in the synthesis of pharmaceuticals and advanced agrochemicals^[1]. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methods, and best practices for its handling, tailored for researchers, scientists, and drug development professionals.

Section 1: Molecular Structure and Chemical Identity

The precise placement of four different substituents on the aromatic ring dictates the molecule's reactivity and physical properties. The two bromine atoms, for instance, provide distinct sites for metal-catalyzed reactions such as Suzuki or Stille couplings, while the fluorine and chlorine atoms modulate the electronic properties of the ring.

Caption: Molecular Structure of **1,2-Dibromo-5-chloro-3-fluorobenzene**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1,2-Dibromo-5-chloro-3-fluorobenzene
CAS Number	208186-78-1 [1] [2] [3] [4]
Molecular Formula	C ₆ H ₂ Br ₂ ClF [1] [3]
Molecular Weight	288.34 g/mol [1]
MDL Number	MFCD00143441 [1] [3]

| Isomeric SMILES | C1=C(C=C(C(=C1F)Br)Br)Cl[\[3\]](#) |

Section 2: Core Physicochemical Properties

The physical state and solubility characteristics of **1,2-Dibromo-5-chloro-3-fluorobenzene** are critical for its application in synthesis, dictating solvent choice, reaction conditions, and purification methods.

Table 2: Summary of Physicochemical Properties

Property	Value	Source
Physical State	Solid	[1]
Appearance	Light yellow solid or liquid	[5]
Melting Point	37-39°C	[1]
Boiling Point	245.3°C	[1]
Water Solubility	Insoluble	[5]

| Storage Temperature| 2-8°C |[\[1\]](#) |

Expert Analysis of Properties:

- Melting and Boiling Points: The compound's high molecular weight (288.34 g/mol) and the presence of multiple polarizable halogen atoms contribute to significant intermolecular van der Waals forces and dipole-dipole interactions. These strong forces require substantial thermal energy to overcome, resulting in a relatively high boiling point of 245.3°C[1]. The melting point of 37-39°C indicates that it exists as a low-melting solid at standard room temperature[1].
- Solubility Profile: As a largely nonpolar aromatic compound, it exhibits poor solubility in water but is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and halogenated solvents like dichloromethane[6]. This profile is fundamental when selecting solvent systems for reactions and purification techniques like liquid-liquid extraction or chromatography.

Section 3: Spectroscopic and Analytical Characterization

Definitive structural confirmation of **1,2-Dibromo-5-chloro-3-fluorobenzene** relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and purity assessment.

Mass Spectrometry (MS)

- Expertise & Causality: For a halogenated compound, mass spectrometry is arguably the most powerful initial tool for identification. The key lies in the unique natural isotopic abundances of bromine (^{79}Br : ~50.7%, ^{81}Br : ~49.3%) and chlorine (^{35}Cl : ~75.8%, ^{37}Cl : ~24.2%). This results in a highly characteristic and complex isotopic cluster for the molecular ion (M^+). The expected pattern for a molecule containing two bromine atoms and one chlorine atom will show a series of peaks (M , $\text{M}+2$, $\text{M}+4$, $\text{M}+6$) with predictable relative intensities, providing a definitive fingerprint for the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The structure contains two aromatic protons. Their chemical shifts will be downfield (typically 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The

electron-withdrawing halogen substituents will further influence these shifts. Complex splitting patterns are expected due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

- ^{13}C NMR: Six distinct signals are expected in the broadband-decoupled ^{13}C NMR spectrum, corresponding to the six unique carbon atoms in the aromatic ring. The carbons directly bonded to the halogens will exhibit large chemical shifts, and the carbon bonded to fluorine will show a characteristic large one-bond C-F coupling constant (^{1}JCF).
- ^{19}F NMR: A single resonance is anticipated in the ^{19}F NMR spectrum. This signal will be split into a multiplet due to coupling with the adjacent aromatic protons, providing further structural confirmation.

Infrared (IR) Spectroscopy

- Trustworthiness: While less definitive than MS or NMR for specific isomer identification, IR spectroscopy provides a rapid and trustworthy method for confirming the presence of key functional groups. The spectrum should exhibit characteristic absorption bands for:
 - Aromatic C-H stretching: $\sim 3050\text{-}3100\text{ cm}^{-1}$
 - Aromatic C=C ring stretching: $\sim 1400\text{-}1600\text{ cm}^{-1}$
 - C-F stretching: $\sim 1100\text{-}1300\text{ cm}^{-1}$
 - C-Cl stretching: $\sim 700\text{-}850\text{ cm}^{-1}$
 - C-Br stretching: $\sim 500\text{-}650\text{ cm}^{-1}$

Section 4: Experimental Protocols for Property Determination

The following protocols represent standard, validated methods for confirming the physicochemical properties of a compound like **1,2-Dibromo-5-chloro-3-fluorobenzene**.

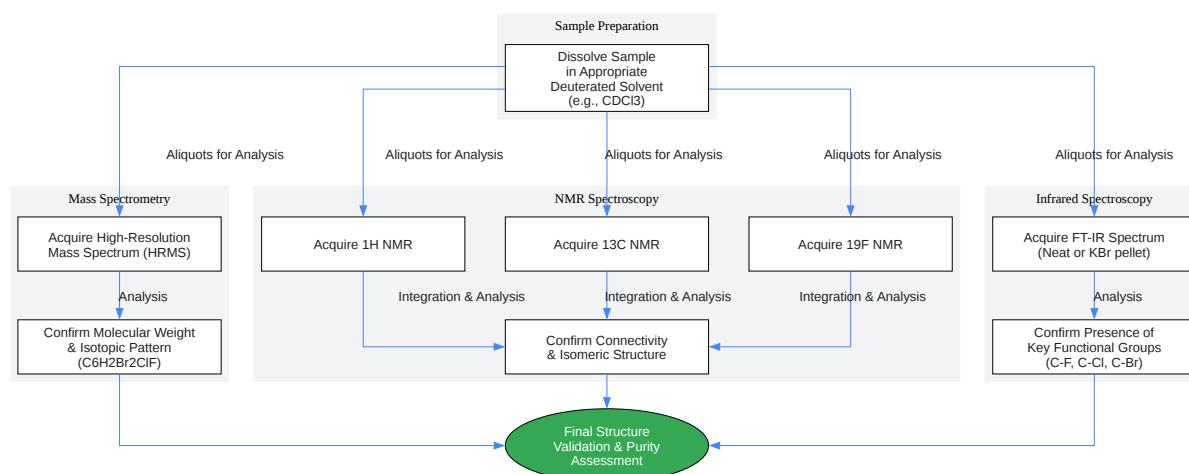
Protocol 4.1: Determination of Melting Point (Capillary Method)

This protocol ensures an accurate determination of the melting range, a critical indicator of purity.

- Sample Preparation: Finely powder a small, dry sample of the compound.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. The causality here is that a small, tightly packed sample ensures uniform heat transfer.
- Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
- Rapid Heating (Optional): Quickly heat the apparatus to about 15-20°C below the expected melting point (37°C)[1].
- Accurate Determination: Reduce the heating rate to 1-2°C per minute. This slow rate is crucial for allowing the system to reach thermal equilibrium, ensuring the observed temperature accurately reflects the sample's phase transition.
- Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow melting range (e.g., < 2°C) is indicative of high purity.

Protocol 4.2: Workflow for Spectroscopic Analysis

This workflow provides a logical sequence for the comprehensive and authoritative identification of the compound.



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Caption: Logical workflow for the definitive spectroscopic identification of the target compound.

Section 5: Safety, Handling, and Storage

Authoritative grounding in safety is paramount when working with any chemical intermediate.

1,2-Dibromo-5-chloro-3-fluorobenzene is classified with specific hazards that necessitate

careful handling.

- Hazard Identification: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[3][5]. It is also classified as a combustible liquid[5].
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
- Handling Procedures: Avoid contact with skin and eyes. Do not breathe vapors or dust. Keep away from open flames, hot surfaces, and other sources of ignition[5].
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[1][5]. Recommended storage is at 2-8°C to ensure long-term stability[1].

Conclusion

1,2-Dibromo-5-chloro-3-fluorobenzene is a key synthetic intermediate whose utility is directly linked to its distinct physicochemical properties. A thorough understanding of its molecular structure, physical characteristics, and spectroscopic signatures is essential for its effective and safe use in research and development. The analytical workflows and experimental protocols outlined in this guide provide a robust framework for scientists to validate the identity and purity of this compound, ensuring reproducibility and success in the synthesis of novel molecules for the pharmaceutical and agrochemical industries.

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- To cite this document: BenchChem. [physicochemical properties of 1,2-Dibromo-5-chloro-3-fluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585649#physicochemical-properties-of-1-2-dibromo-5-chloro-3-fluorobenzene]

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